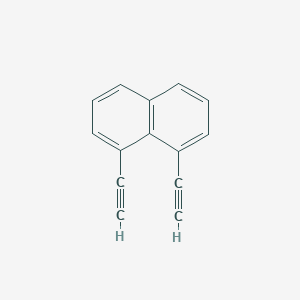

1,8-Diethynylnaphthalene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,8-diethynylnaphthalene and its derivatives has been explored through various methods. One approach involves a seven-step synthesis from naphthalic anhydride, leading to the formation of 1,8-diethynylnaphthalene, which upon oxidation with oxygen, cuprous chloride, and ammonium chloride yields a conjugated 14-membered ring system . Another method includes the use of CuO-promoted Stille cross-couplings of 1,8-dibromonaphthalene with 4-alkyl-9-trimethylstannylacridines to prepare highly constrained 1,8-diarylnaphthalenes . Additionally, the synthesis of 1,8-diarylnaphthalenes has been achieved using a Kharash-type Grignard cross-coupling, and a bis-Suzuki coupling strategy starting from 1,8-di-bromonaphthalene has been reported as a general route to the 1,8-diarylnaphthalene scaffold .

Molecular Structure Analysis

The molecular structure of 1,8-diethynylnaphthalene derivatives exhibits interesting features. For instance, PM3 calculations suggest a highly congested structure with two parallel acridyl moieties perpendicular to the naphthalene ring . The structure of 1,8-dimethylnaphthalene, studied by neutron diffraction, shows substantial steric effects due to the location of the two methyl groups on the same side of the naphthalene ring . The molecular structure in the solid state for several 1,8-diarylnaphthalenes has been analyzed, focusing on the deformation of the naphthalene core due to steric congestion and π-stacking between cofacial rings .

Chemical Reactions Analysis

1,8-Diethynylnaphthalene and its derivatives participate in various chemical reactions. For example, naphthalene-1,8-diylbis(diphenylmethylium) acts as an organic two-electron oxidant, leading to the synthesis of benzidine via oxidative self-coupling of N,N-dialkylanilines . The attempted synthesis of 1,8-dicyclooctatetraenylnaphthalene resulted in an unsymmetrical isomer due to the minimization of repulsive inter-ring H-H interactions . Furthermore, thermal decomposition of 1,8-di(phosphinyl)naphthalene leads to intramolecular dehydrogenative P-P coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-diethynylnaphthalene derivatives have been extensively studied. The UV and fluorescence spectroscopy studies of certain 1,8-diarylnaphthalenes revealed remarkable quantum yields as blue and green light emitters . The steric effects of substituents in 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene were evaluated using NMR spectroscopy, and acids and carbon tetrachloride were found to catalyze the rearrangement of 1,8-bis(trimethylsilyl)naphthalene to the 1,7-isomer . The structure of 1,8-bis(dimethylamino)naphthalene complexed with 1,8-bis(4-toluenesulphonamido)-2,4,5,7-tetranitronaphthalene was determined by X-ray diffraction, revealing the presence of [NH⋯N]+ and [NH⋯N]− intramolecular hydrogen bonds .

Applications De Recherche Scientifique

Synthesis and Oxidation to Conjugated Ring Systems : A study described a seven-step synthesis of 1,8-diethynylnaphthalene from naphthalic anhydride and its oxidation to create a conjugated 14-membered ring system, indicating potential applications in organic synthesis and ring system formation (Mitchell & Sondheimer, 1968).

Polymerization Studies : Research on the polymerization of crystalline 1,4-diethynylnaphthalene (a similar compound) has revealed its ability to form polymers with unique properties upon UV irradiation, suggesting applications in materials science and polymer chemistry (Rohde & Wegner, 1978).

Cyclopolymerization and Conductivity : The cyclopolymerization of 1,8-diethynylnaphthalene and its copolymerization with other compounds were studied, revealing the formation of dark-brown homopolymers with partial solubility in certain solvents. The room temperature conductivities of these polymers were also evaluated, indicating potential in conductive material development (Cho, Kim, & Kim, 1995).

Photophysical Properties for Sensing Applications : A study on 1,8-diarylethynylnaphthalenes highlighted their potential as solvent polarity sensors or pH sensors, owing to their emission performance being influenced by solvent polarity and environmental acidity (Feng et al., 2011).

Applications in Organic Frameworks : The synthesis of various 1,8-diarylnaphthalene derivatives and their use in the construction of organic frameworks have been researched, suggesting applications in the design of novel organic materials (Ibuki et al., 1982).

Propriétés

IUPAC Name |

1,8-diethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBVLHUZUIOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C(=CC=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939373 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diethynylnaphthalene | |

CAS RN |

18067-44-2, 67665-34-3 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018067442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067665343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

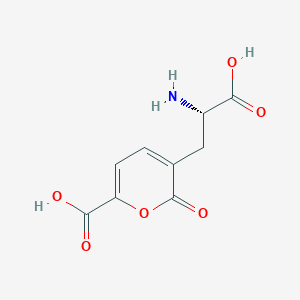

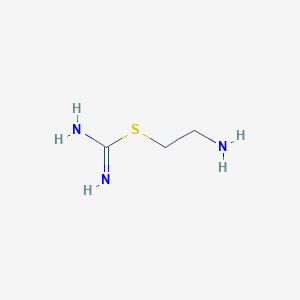

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)